molecular formula C13H17BrN2O2S B7682499 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B7682499
M. Wt: 345.26 g/mol
InChI Key: QOZFLELVQQMQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BSI-201 is a poly (ADP-ribose) polymerase (PARP) inhibitor, which means that it blocks the activity of the PARP enzyme. PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause DNA damage and cell death in cancer cells.

Mechanism of Action

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide works by inhibiting the activity of the PARP enzyme, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, which leads to cell death. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been shown to be particularly effective in cancer cells that have defects in their DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. Research has shown that 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can cause DNA damage, induce apoptosis (programmed cell death), and inhibit cell proliferation in cancer cells. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has also been shown to enhance the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has several advantages for use in lab experiments. It is a potent PARP inhibitor that has been extensively studied for its potential use in cancer treatment. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is also relatively easy to synthesize using standard organic chemistry techniques. However, there are some limitations to the use of 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide in lab experiments. It can be toxic to normal cells at high concentrations, and it is not effective in all types of cancer cells.

Future Directions

There are several potential future directions for research on 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide. One area of research is the development of new PARP inhibitors that are more effective and less toxic than 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide. Another area of research is the combination of PARP inhibitors with other cancer treatments, such as immunotherapy or targeted therapy. Additionally, research is needed to better understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome resistance.

Synthesis Methods

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method for 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been described in several research articles, and it typically involves the use of organic solvents and reagents such as N,N-dimethylformamide, triethylamine, and acetic anhydride.

Scientific Research Applications

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can enhance the effectiveness of chemotherapy drugs such as cisplatin and carboplatin in killing cancer cells. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has also been shown to be effective in treating breast cancer, ovarian cancer, and other types of cancer.

properties

IUPAC Name

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2S/c1-9-7-11(3-4-12(9)14)16-13(18)8-19-6-5-15-10(2)17/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFLELVQQMQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSCCNC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide

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